molecular formula C7H4ClNOS B1299366 6-Chlorobenzoxazole-2(3H)-thione CAS No. 22876-20-6

6-Chlorobenzoxazole-2(3H)-thione

Cat. No.: B1299366
CAS No.: 22876-20-6
M. Wt: 185.63 g/mol
InChI Key: HAASPZUBSZGCKU-UHFFFAOYSA-N
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Description

6-Chlorobenzoxazole-2(3H)-thione is a useful research compound. Its molecular formula is C7H4ClNOS and its molecular weight is 185.63 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-Chlorobenzoxazole-2(3H)-thione plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as acetyl-CoA carboxylase and protoporphyrinogen IX oxidase, which are crucial in metabolic pathways . These interactions often result in the inhibition of these enzymes, thereby affecting the metabolic processes they regulate. Additionally, this compound has shown potential in binding to proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by modulating the expression of genes involved in cell death pathways . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target molecule . For example, the inhibition of acetyl-CoA carboxylase by this compound leads to a decrease in fatty acid synthesis, impacting cellular energy production . Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and potential changes in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has shown sustained effects on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects while exerting its intended biochemical actions . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily through oxidation and conjugation reactions, leading to the formation of less active metabolites . These metabolic pathways are crucial for the detoxification and elimination of this compound from the body. Additionally, the compound can affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its biological activity . The distribution of this compound is influenced by its chemical properties, such as solubility and molecular weight, which affect its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize in specific cellular compartments, such as the mitochondria and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. The activity of this compound can be modulated by its subcellular localization, influencing its interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name

6-chloro-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNOS/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAASPZUBSZGCKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177420
Record name 6-Chlorobenzoxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22876-20-6
Record name 6-Chloro-2-mercaptobenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22876-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-benzoxazolinethione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022876206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chlorobenzoxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chlorobenzoxazole-2(3H)-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.151
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-CHLORO-2-BENZOXAZOLINETHIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH9X2VT6FK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Q & A

Q1: What is the role of 6-chlorobenzoxazole-2(3H)-thione in the synthesis of phosphorus ylides?

A1: this compound acts as a reactant in the synthesis of stable phosphorus ylides containing chlorine and sulfur. These ylides are formed through a 1:1:1 addition reaction involving triphenylphosphine, dialkyl acetylene-dicarboxylates, and this compound []. The resulting ylides are stabilized by the electron-withdrawing nature of the this compound moiety.

Q2: The research mentions the existence of geometrical isomers for these phosphorus ylides. Could you elaborate on this?

A2: The synthesized phosphorus ylides exist as a mixture of two geometrical isomers in solution []. This isomerism arises from restricted rotation around the carbon-carbon bond connecting the ylide moiety and the carbonyl group of the dialkyl acetylene-dicarboxylate. This restricted rotation is attributed to conjugation between the ylide moiety and the adjacent carbonyl group.

Q3: Are there any computational studies investigating these reactions?

A3: Yes, computational studies have been conducted to understand the formation of these ylide isomers. For example, one study employed computational methods to investigate the isomers resulting from the reaction between triphenylphosphine and dialkyl acetylenedicarboxylates in the presence of this compound [].

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